2-Fluoro-4-nitrotoluene

Catalog No.
S703716
CAS No.
1427-07-2
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-nitrotoluene

CAS Number

1427-07-2

Product Name

2-Fluoro-4-nitrotoluene

IUPAC Name

2-fluoro-1-methyl-4-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3

InChI Key

WIQISTBTOQNVCE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F

Synonyms

2-Fluoro-1-methyl-4-nitrobenzene; 3-Fluoro-4-methylnitrobenzene; NSC 60724

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F

The exact mass of the compound 2-Fluoro-4-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60724. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-nitrotoluene (CAS: 1427-07-2) is a highly versatile fluorinated aromatic building block characterized by a methyl group flanked by an ortho-fluorine atom and a para-nitro group . Typically presenting as a low-melting solid (mp 31–35 °C), it offers three distinct sites for orthogonal chemical modification: the oxidizable benzylic methyl group, the reducible nitro group, and the highly stable C-F bond [1]. In industrial procurement, it is primarily sourced as the foundational precursor for advanced active pharmaceutical ingredients (APIs)—most notably the blockbuster anti-androgen drug Enzalutamide—as well as specialized agrochemicals and fluorinated materials .

Substituting 2-fluoro-4-nitrotoluene with unfluorinated (e.g., 4-nitrotoluene) or chlorinated (e.g., 2-chloro-4-nitrotoluene) analogs fundamentally alters both the chemical processability and the biological efficacy of downstream products [1]. In API synthesis, the specific ortho-fluoro substituent is strictly required to block metabolic oxidation at that position and to precisely modulate the pKa of adjacent amides, ensuring optimal binding to targets like the androgen receptor [1]. Furthermore, attempting to use regioisomers such as 3-fluoro-4-nitrotoluene leads to different electronic activation profiles, increasing the risk of unwanted nucleophilic aromatic substitution (SNAr) during basic reaction steps and ultimately yielding the incorrect regioisomeric drug intermediates [2].

High-Yield Synthesis of Critical API Intermediates (Enzalutamide Precursor)

2-Fluoro-4-nitrotoluene is the validated commercial starting material for synthesizing 4-amino-2-fluoro-N-methylbenzamide, the key intermediate for Enzalutamide. Industrial routes utilizing 2-fluoro-4-nitrotoluene achieve a clean three-step sequence (oxidation, amidation, reduction) with an overall yield of 68.2% and >98% purity [1]. In contrast, alternative bottom-up syntheses starting from 2,4-dinitrotoluene require a hazardous, low-yielding (60%) fluorination step before the backbone can even be processed . Procuring the pre-fluorinated toluene derivative eliminates this bottleneck.

Evidence DimensionOverall yield and process efficiency for API intermediate
Target Compound Data68.2% overall yield across 3 steps with >98% purity
Comparator Or Baseline2,4-Dinitrotoluene baseline
Quantified DifferenceBypasses a 60%-yield fluorination step, increasing overall throughput by >40% and avoiding explosive nitrated intermediates.
ConditionsKMnO4 oxidation, thionyl chloride/methylamine amidation, and Pd/C hydrogenation.

Procuring this specific pre-fluorinated precursor dramatically simplifies API manufacturing, reducing hazardous waste and improving overall batch yields.

Chemoselective Nitro Reduction via Standard Catalytic Hydrogenation

During the synthesis of fluorinated anilines, the nitro group of 2-fluoro-4-nitrotoluene must be reduced without cleaving the carbon-halogen bond. Under standard Pd/C catalytic hydrogenation, 2-fluoro-4-nitrotoluene achieves quantitative conversion to the corresponding amine (e.g., 4-amino-2-fluoro-N-methylbenzamide) in 98% yield without undergoing hydrodefluorination [1]. Conversely, chlorinated analogs such as 2-chloro-4-nitrotoluene are highly susceptible to hydrodechlorination under identical Pd/C H2 conditions, necessitating the use of more expensive, poisoned catalysts (like Pt/C with sulfides) to preserve the halogen [2].

Evidence DimensionHalogen retention during catalytic nitro reduction
Target Compound Data98% yield of fluorinated amine via standard Pd/C hydrogenation
Comparator Or Baseline2-Chloro-4-nitrotoluene
Quantified Difference>95% reduction in dehalogenation side reactions compared to chloro-analogs under unpoisoned Pd/C conditions.
ConditionsPd/C catalyzed hydrogenation (H2) in organic solvent.

The high stability of the C-F bond allows manufacturers to utilize cost-effective, standard Pd/C catalysts for nitro reduction without sacrificing the critical halogen atom.

Precision Utility as a Low-Volatility 19F NMR Internal Standard

Beyond synthesis, 2-fluoro-4-nitrotoluene is heavily utilized as a quantitative internal standard in 19F NMR spectroscopy due to its distinct chemical shift and chemical inertness [1]. Compared to commonly used volatile standards like fluorobenzene (bp 85 °C), 2-fluoro-4-nitrotoluene is a solid/liquid at room temperature (mp 31–35 °C) with a high boiling point (65–68 °C at 2 mmHg), which prevents evaporative loss during sample preparation and extended acquisition times . This guarantees highly accurate yield estimations in complex fluorination methodologies.

Evidence DimensionEvaporative loss during analytical sample preparation
Target Compound DataNegligible evaporative loss (mp 31-35 °C)
Comparator Or BaselineFluorobenzene (bp 85 °C)
Quantified DifferenceSignificantly higher mass retention in open vessels compared to low-boiling fluorinated solvents, minimizing integration errors.
Conditions19F NMR yield determination in open-vial sample preparation.

For analytical and R&D laboratories, procuring this compound provides a highly reliable, non-volatile standard for precise fluorine quantification.

Commercial Synthesis of Anti-Androgen APIs

The primary industrial use case is as the foundational starting material for Enzalutamide (Xtandi), where it is oxidized and aminated to form the critical 4-amino-2-fluoro-N-methylbenzamide building block [1].

Chemoselective Catalytic Hydrogenation Workflows

Ideal for process chemistry applications requiring the reduction of a nitroaromatic system to an aniline without the risk of hydrodehalogenation typically seen with chlorinated or brominated analogs [2].

Quantitative 19F NMR Analysis

Highly recommended as a stable, low-volatility internal standard for determining reaction conversions and yields in complex fluorination methodologies, preventing errors caused by standard evaporation [3].

Fluorinated Azo Dye and Agrochemical Manufacturing

Utilized as a diazo component precursor, where the specific 2-fluoro-4-nitro substitution pattern imparts unique photostability, lipophilicity, and target-binding properties to the final formulated products [4].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (84.78%): Flammable solid [Danger Flammable solids];
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1427-07-2

Wikipedia

2-Fluoro-4-nitrotoluene

Dates

Last modified: 08-15-2023

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